Product packaging for 2-Methoxytetrahydropyran(Cat. No.:CAS No. 6581-66-4)

2-Methoxytetrahydropyran

Cat. No.: B1197970
CAS No.: 6581-66-4
M. Wt: 116.16 g/mol
InChI Key: XTDKZSUYCXHXJM-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry Research

The significance of 2-methoxytetrahydropyran in organic chemistry research is multifaceted. It is frequently used in studies of reaction mechanisms, such as its gas-phase elimination reaction to produce 3,4-dihydro-2H-pyran and methanol (B129727). sigmaaldrich.comsigmaaldrich.com Furthermore, its formation, typically through the acid-catalyzed addition of methanol to 3,4-dihydro-2H-pyran, serves as a classic example of acetal (B89532) formation. chemicalbook.comcdnsciencepub.com

Research has also explored the free-radical induced rearrangement of this compound to methyl valerate (B167501), providing insights into radical chemistry involving cyclic ethers. acs.orgacs.org Its derivatives, such as cis- and trans-2,4-dimethoxytetrahydropyran, have also been synthesized to serve as model compounds for studying the interplay of substituent effects on conformation. cdnsciencepub.comcdnsciencepub.com The compound's reactions are often studied to understand stereoelectronic control, where the three-dimensional arrangement of electrons dictates reaction outcomes. For instance, the cyclization of related hydroxypropyl methoxytetrahydropyrans demonstrates that the formation of the resulting acetal is governed by specific stereoelectronic effects. cdnsciencepub.com

Role as a Model Compound in Stereochemical Studies

Perhaps the most crucial role of this compound in academia is as a model compound for stereochemical studies, particularly for investigating the anomeric effect. tandfonline.comtandfonline.com The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in this case) of a pyranose ring to favor the axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.org this compound is the archetypal molecule for demonstrating this effect, as it is a simplified analog of the pyranoside rings found in carbohydrates. tandfonline.comtandfonline.com

Intensive research, using both experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) and computational methods, has been dedicated to quantifying the conformational preferences of this compound. tandfonline.comtandfonline.comrsc.org These studies consistently show that the axial conformation is more stable than the equatorial one. tandfonline.comtandfonline.com The debate over the origin of this stability has made this compound a testbed for theories. The primary explanations involve hyperconjugation—an interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the exocyclic C-O bond in the axial position—and electrostatic interactions, specifically the repulsion of dipoles in the equatorial conformer. tandfonline.com Ab initio conformational studies and Natural Bond Orbital (NBO) analysis have been employed to dissect these contributing forces, with many findings suggesting that hyperconjugative interactions are the more significant factor. tandfonline.comtandfonline.comnih.gov

The table below summarizes key research findings on the conformational equilibrium of this compound.

Conformational PreferenceEnergy Difference (ΔG°) (kcal/mol)MethodSolvent/PhaseReference
Axial favored0.89NMR Equilibrium StudiesCarbon Tetrachloride tandfonline.comtandfonline.com
Axial favored0.89NMR Equilibrium StudiesBenzene tandfonline.comtandfonline.com
Axial favored0.58 ± 0.30NMR Equilibrium StudiesPure Liquid (38°C) tandfonline.comtandfonline.com
Axial favored0.99CBS-4 (Computational)Gas Phase tandfonline.com
Axial favored0.58B3LYP/6-311+G** (Computational)Gas Phase tandfonline.com
Axial favored1.52GVB-PP/6-31G(d,p) (Computational)Gas Phase nih.gov
Axial favored1.4Equilibrium Mixture AnalysisNot Specified cdnsciencepub.com

Historical Overview of Key Research Milestones

The study of this compound is intrinsically linked to the discovery and explanation of the anomeric effect. The effect was first observed in carbohydrate chemistry by J. T. Edward in 1955. wikipedia.org The term "anomeric effect" itself was introduced in 1958 to describe the unexpected preference for axial substituents at the anomeric center of pyranose rings. wikipedia.org

Following these initial discoveries in complex sugars, this compound was quickly adopted as a simple model system to isolate and study this phenomenon without the complicating influence of other functional groups present in carbohydrates. Early experimental work in the 1960s and 1970s utilized NMR spectroscopy to quantify the equilibrium between the axial and equatorial conformers in various solvents, providing the first concrete energetic values for the anomeric effect in this model. tandfonline.comtandfonline.com

The advent of advanced computational chemistry provided a new avenue for investigation. Throughout the late 20th and early 21st centuries, numerous theoretical studies using ab initio, Density Functional Theory (DFT), and other quantum-chemical methods have been performed on this compound. tandfonline.comnih.govnih.gov These studies not only corroborated the experimental findings but also allowed researchers to probe the electronic origins of the effect, leading to the current understanding that involves a combination of hyperconjugative and electrostatic interactions. tandfonline.com Research in 1982, for example, used 13C NMR at low temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium, adding further detail to the physical-chemical understanding of the system. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B1197970 2-Methoxytetrahydropyran CAS No. 6581-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-7-6-4-2-3-5-8-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKZSUYCXHXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984305
Record name 2-Methoxyoxane
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6581-66-4
Record name Tetrahydro-2-methoxy-2H-pyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyran, 2-methoxy-tetrahydro-
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Record name 2-Methoxyoxane
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Record name Tetrahydro-2-methoxy-2H-pyran
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Synthetic Methodologies and Strategies

Established Synthesis Routes

Traditional methods for synthesizing 2-methoxytetrahydropyran rely on two principal reaction pathways: the acid-catalyzed addition of methanol (B129727) to a dihydropyran precursor and the catalytic hydrogenation of a methoxy-substituted dihydropyran.

One of the most direct and common methods for preparing this compound is the acid-catalyzed addition of methanol across the double bond of 2,3-dihydropyran (DHP). This reaction is an example of an electrophilic addition, where the enol ether functionality of DHP is particularly susceptible to protonation by an acid catalyst.

The mechanism begins with the protonation of the double bond, which preferentially occurs at the C3 position to form a resonance-stabilized oxocarbenium ion intermediate. This carbocation is particularly stable due to the electron-donating effect of the adjacent ring oxygen. Subsequently, methanol, acting as a nucleophile, attacks the electrophilic C2 carbon of the intermediate. A final deprotonation step, typically by the conjugate base of the acid catalyst or another methanol molecule, yields the final product, this compound.

A variety of acid catalysts can be employed for this transformation, ranging from strong mineral acids to milder organic acids.

Catalyst TypeSpecific Examples
Homogeneous Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)
Heterogeneous Acids Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites

The reaction is typically conducted under mild conditions, often at room temperature, using methanol as both the reactant and the solvent.

An alternative established route involves the catalytic hydrogenation of 3,4-dihydro-2-methoxy-2H-pyran (DHMP). This process converts the carbon-carbon double bond of the dihydropyran ring into a single bond, thus saturating the ring to form the tetrahydropyran (B127337) structure. This method is a classic example of heterogeneous catalytic hydrogenation.

The reaction mechanism involves the adsorption of both the DHMP substrate and molecular hydrogen (H₂) onto the surface of a solid metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the sequential addition of two hydrogen atoms to the same face of the double bond (syn-addition), resulting in the formation of this compound.

This reduction is highly efficient and typically proceeds with high yields. A range of metal catalysts are effective for this transformation, with the choice often depending on factors like cost, reactivity, and desired reaction conditions.

CatalystSupportTypical Conditions
Palladium Carbon (Pd/C)Room temperature, 1-4 atm H₂
Platinum Platinum(IV) oxide (PtO₂, Adam's catalyst)Room temperature, 1-4 atm H₂
Nickel Raney NickelElevated temperature and pressure
Rhodium Alumina (B75360) or CarbonMild conditions

The use of heterogeneous catalysts is advantageous as they can be easily removed from the reaction mixture by simple filtration, simplifying product purification.

Advanced Synthetic Approaches and Yield Optimization

Modern synthetic efforts focus on improving the efficiency, sustainability, and yield of this compound production. A key area of advancement is the replacement of homogeneous acid catalysts in the methanol addition route with solid, reusable heterogeneous catalysts. While homogeneous catalysts like p-TsOH are effective, they require aqueous workups and neutralization steps that can complicate product isolation and generate waste.

Solid acid catalysts, such as acidic zeolites or sulfonic acid-functionalized resins (e.g., Amberlyst), offer significant advantages. These materials provide an active surface for the reaction to occur but remain in the solid phase, allowing for easy separation and recycling. This approach not only streamlines the purification process but also aligns with the principles of green chemistry by minimizing waste and allowing for continuous flow processes.

Yield optimization for both the addition and hydrogenation routes involves the systematic study of reaction parameters. Key factors that are often fine-tuned to maximize product formation and minimize side reactions include:

Catalyst Loading: Using the minimum amount of catalyst required for an efficient reaction rate reduces cost and potential side reactions.

Temperature: While many of these reactions proceed at room temperature, gentle heating can increase the reaction rate. However, excessive heat can lead to degradation or side product formation.

Solvent Choice: In the methanol addition reaction, methanol itself often serves as the solvent. In hydrogenation, solvents like ethanol, ethyl acetate, or tetrahydrofuran (B95107) are chosen for their ability to dissolve the substrate and for their inertness under the reaction conditions.

Pressure (for Hydrogenation): While hydrogenation can often be achieved at atmospheric pressure, increasing the hydrogen pressure can significantly accelerate the reaction rate, allowing for lower catalyst loadings or shorter reaction times.

Stereoselective Synthesis of this compound Isomers and Derivatives

This compound possesses a stereocenter at the C2 position, meaning it can exist as a racemic mixture of two enantiomers (R and S). The synthesis of single enantiomers is of significant interest, particularly for applications in pharmaceuticals and asymmetric synthesis where stereochemistry is crucial.

Achieving stereoselectivity requires the use of chiral catalysts or auxiliaries that can differentiate between the two prochiral faces of the starting material's double bond or a planar intermediate. While the stereoselective synthesis of the parent this compound is not widely reported, strategies developed for substituted tetrahydropyrans are directly applicable.

Key strategies for stereoselective synthesis include:

Asymmetric Acid Catalysis: The addition of methanol to 2,3-dihydropyran can be rendered enantioselective by using a chiral Brønsted acid or a chiral Lewis acid catalyst. These catalysts create a chiral environment around the substrate, directing the nucleophilic attack of methanol to one face of the intermediate oxocarbenium ion over the other, leading to an excess of one enantiomer.

Catalytic Asymmetric Cycloadditions: Chiral metal complexes, for instance those based on copper with bis(oxazoline) ligands, can catalyze asymmetric hetero-Diels-Alder reactions to form chiral dihydropyran rings, which can then be further functionalized and hydrogenated to yield enantiomerically enriched tetrahydropyran derivatives.

Intramolecular Oxa-Michael Reactions: Chiral precursors can be designed to undergo intramolecular cyclization in the presence of an organocatalyst, such as a chiral phosphoric acid. This approach has been successfully used to synthesize highly substituted chiral tetrahydropyrans with excellent enantioselectivity.

These advanced methods allow for the production of optically active 2-alkoxytetrahydropyran derivatives, providing access to valuable chiral building blocks for more complex molecular targets.

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, dictating the reaction's efficiency, selectivity, and conditions. The two primary synthetic routes utilize distinct classes of catalysts: acid catalysts for the addition of methanol and metal catalysts for hydrogenation.

Acid Catalysts for Methanol Addition:

Homogeneous Catalysts: These are soluble in the reaction medium. Protic acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are highly effective due to their ability to readily donate a proton to initiate the reaction. Their main drawback is the need for neutralization and removal during product workup.

Heterogeneous Catalysts: These solid-phase catalysts are insoluble in the reaction medium. Materials like acidic ion-exchange resins (e.g., Amberlyst-15), montmorillonite (B579905) clays, and zeolites are increasingly favored. They offer simplified product isolation through filtration and the potential for catalyst regeneration and reuse, making them ideal for industrial and environmentally conscious applications.

Metal Catalysts for Hydrogenation: The hydrogenation of DHMP is almost exclusively performed using heterogeneous metal catalysts. These systems provide a high surface area for the reaction and are known for their high activity and efficiency.

Platinum Group Metals (PGMs): Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are highly active catalysts for the reduction of alkenes. They are typically supported on inert materials like activated carbon (e.g., Pd/C) or alumina to maximize surface area and stability. These catalysts operate under mild conditions (room temperature and low hydrogen pressure) and generally provide high yields.

Base Metal Catalysts: Raney Nickel is a cost-effective alternative to precious metal catalysts. It is highly active but typically requires more forcing conditions, such as higher temperatures and pressures, to achieve comparable results.

The development of more active and selective catalytic systems continues to be a major focus of research, aiming to reduce catalyst loading, improve turnover numbers, and expand the scope of these fundamental transformations.

Reactivity and Reaction Mechanisms

Elimination Reactions

The study of elimination reactions involving 2-methoxytetrahydropyran provides insight into its thermal stability and decomposition pathways, particularly in the gas phase.

In the gas phase, this compound undergoes an elimination reaction to yield 3,4-dihydro-2H-pyran and methanol (B129727). scientificlabs.iesigmaaldrich.comchemicalbook.comresearchgate.net This decomposition has been a subject of combined experimental and theoretical investigations to elucidate its kinetics and mechanism. acs.orgconcytec.gob.peacs.orgcedia.edu.ec The reaction represents a unimolecular decomposition pathway for the cyclic ether. researchgate.net

Kinetic studies of the gas-phase elimination of this compound have been conducted in a static system, where the reaction vessels were deactivated with allyl bromide and in the presence of a free-radical suppressor like toluene. researchgate.net These studies were carried out over a temperature range of 400–450 °C and a pressure range of 25–83 Torr. researchgate.net The findings indicate that the reaction is homogeneous, unimolecular, and adheres to a first-order rate law. researchgate.net

The stoichiometry of the reaction has been confirmed by comparing the amount of decomposed this compound, calculated from pressure measurements, with the amount determined by gas-chromatographic analysis of the methanol product. researchgate.net

Stoichiometry of this compound Elimination researchgate.net
ParameterValue
Temperature Range400–450 °C
Pressure Range25–83 Torr
Reaction OrderFirst-order
NatureHomogeneous, Unimolecular

Theoretical studies using Density Functional Theory (DFT) have been employed to further investigate the reaction mechanism. acs.orgacs.orgcedia.edu.ec These computational analyses help in understanding the electronic changes and the structure of the transition state during the elimination process. researchgate.net

The conditions under which the elimination of this compound occurs are crucial for defining the reaction pathway. The use of a free-radical inhibitor and a deactivated static system in kinetic studies suggests that the reaction surface and radical chain mechanisms are undesirable side reactions that are intentionally suppressed to isolate the unimolecular pathway. researchgate.net

In related systems, acid catalysts have a significant influence on elimination reactions. For instance, the acid-catalyzed elimination of methanol from 2,4-dimethoxytetrahydropyran selectively produces 2-methoxy-5,6-dihydro-2H-pyran, demonstrating that the catalyst can direct the reaction towards a specific constitutional isomer. cdnsciencepub.com Furthermore, deprotection of tetrahydropyranyl (THP) ethers, a reaction analogous to elimination, can be efficiently achieved by mobilizing a methanol solution of the ether through a catalyst bed, where this compound is formed as a byproduct that is easily removed. rsc.org

Acid-Catalyzed Reactions

This compound and related structures are susceptible to various acid-catalyzed reactions, including methanolysis, hydrolysis, and anomerization.

The acid-catalyzed methanolysis of the related unsaturated compound, 2-methoxy-5,6-dihydro-2H-pyran, results in the formation of 2,4-dimethoxytetrahydropyran. cdnsciencepub.comingentaconnect.comcdnsciencepub.com This reaction proceeds in good yield and produces a mixture of the trans and cis isomers. cdnsciencepub.com Experimental findings show that the equilibrium mixture consists of these isomers in a 4.0:1.0 ratio, respectively. cdnsciencepub.comcdnsciencepub.com This outcome is significant for understanding the stereoelectronic factors, such as the anomeric effect, that govern the stability of the products. cdnsciencepub.com

Acid-Catalyzed Methanolysis of 2-Methoxy-5,6-dihydro-2H-pyran cdnsciencepub.comcdnsciencepub.com
ReactantCatalystProductsProduct Ratio (trans:cis)
2-Methoxy-5,6-dihydro-2H-pyranAcidtrans- and cis-2,4-Dimethoxytetrahydropyran4.0:1.0

Acid-catalyzed hydrolysis of tetrahydropyranyl ethers is a standard method for cleaving this protecting group to regenerate an alcohol. In the context of deprotection, the presence of an alcohol co-solvent like methanol can shift the equilibrium through a transacetalization process, leading to the formation of this compound. arkat-usa.org Mild acid hydrolysis of 2-methoxy-5,6-dihydro-2H-pyran, followed by an acid-catalyzed reaction with methanol, yields a cis-trans mixture of 4-hydroxy-2-methoxytetrahydropyran, although in very poor yield. cdnsciencepub.comingentaconnect.com The reactivity of the acetal (B89532) linkage is high; for instance, the bicyclic acetal 2,6-dioxabicyclo[2.2.1]heptane is nearly a million times more reactive towards acid-catalyzed hydrolysis than dimethyl acetal. researchgate.netscispace.com

Anomerization refers to the interconversion between the axial (α) and equatorial (β) anomers of this compound. This equilibrium is influenced by the anomeric effect, which generally favors the axial conformation for electronegative substituents at the anomeric carbon. wikipedia.org The equilibrium has been studied using NMR spectroscopy at low temperatures. rsc.org For the equilibrium between the axial (1) and equatorial (2) forms in a CFCl₃–CDCl₃ solvent mixture, the following thermodynamic parameters have been determined. rsc.org

Thermodynamic Parameters for Anomerization of this compound rsc.org
ParameterValue
Equilibrium Constant ([(2)]/[(1)])ca. 0.26
ΔH°ca. 0 cal K–1 mol–1
ΔS° [(1)→(2)]ca. –2.7 cal K–1 mol–1 (–11.3 J K–1 mol–1)

The smaller entropy of the equatorial conformation is consistent with a more pronounced exo-anomeric effect in that form. rsc.org Solvent effects also play a role in the position of the anomeric equilibrium. umn.eduacs.org

Free Radical Induced Rearrangements

The study of free radical reactions of cyclic ethers has revealed that this compound undergoes a significant rearrangement to form methyl valerate (B167501). capes.gov.bracs.org This transformation is typically induced by the thermal decomposition of a free radical initiator, such as di-t-butyl peroxide, in the presence of this compound. datapdf.com

The proposed mechanism for this rearrangement involves a free radical chain reaction. datapdf.com The process is initiated by alkoxy radicals generated from the peroxide. These radicals abstract a hydrogen atom from the 2-position of the tetrahydropyran (B127337) ring, the carbon atom situated between the two oxygen atoms. This abstraction is favored due to the stability of the resulting radical. The cyclic radical formed then undergoes a rearrangement through β-scission, which involves the cleavage of a carbon-oxygen bond within the ring. This ring-opening step results in the formation of a more stable, acyclic radical, which subsequently propagates the chain and ultimately leads to the formation of methyl valerate. datapdf.com

Research conducted by heating this compound with di-t-butyl peroxide at temperatures between 120-130°C has confirmed this rearrangement. datapdf.com The products of this reaction were analyzed, providing evidence for the formation of methyl valerate alongside byproducts from the initiator, such as t-butyl alcohol. datapdf.com

Table 1: Products from the Reaction of this compound with Di-t-butyl Peroxide datapdf.com

ProductMoles (per mole of peroxide) - Exp. 1Moles (per mole of peroxide) - Exp. 2
t-Butyl alcohol0.210.18
Acetonetracetrace
Methanetracetrace
Methyl valerate0.120.13

Ozonation Reactions

Ozonation of this compound leads to the oxidative cleavage of the cyclic acetal ring. researchgate.net This reaction can yield different primary products depending on the reaction conditions and work-up procedures. The main products observed are methyl 5-hydroxypentanoate (B1236267) and δ-valerolactone. researchgate.net The methyl 5-hydroxypentanoate can be susceptible to further oxidation, potentially forming 5-methoxy-5-oxovaleric acid. researchgate.net

The choice of solvent has been shown to significantly influence the selectivity of the reaction. For instance, the use of ozone-stable pyrrolidinium-based ionic liquids as the reaction medium has been demonstrated to favor the selective formation of the hydroxy ester, methyl 5-hydroxypentanoate. researchgate.netkuleuven.be This approach avoids the need for very low temperatures or the use of acetylating reagents, which are often required in traditional ozonolysis protocols to trap the intermediate hydroperoxides. researchgate.net In contrast, imidazolium-based ionic liquids have shown limited stability against ozone and are prone to degradation. researchgate.netkuleuven.be

Table 2: Major Products of this compound Ozonation researchgate.net

ProductChemical StructureFormation Pathway
Methyl 5-hydroxypentanoateHO-(CH₂)₄-COOCH₃Primary product from oxidative ring cleavage.
δ-ValerolactoneC₅H₈O₂ (cyclic ester)Formed via intramolecular cyclization/rearrangement.
5-Methoxy-5-oxovaleric acidCH₃OOC-(CH₂)₃-COOHProduct of further oxidation of methyl 5-hydroxypentanoate.

Reactions with Halogenating Agents

While direct halogenation of this compound is not extensively detailed, related reactions of its precursors, such as 3,4-dihydro-2H-pyran, provide insight into the formation of halogenated derivatives. The addition of halogens or halogenating agents across the double bond of dihydropyrans, followed by reaction with an alkoxide, is a common route to substituted tetrahydropyrans.

For example, the reaction of 5-halo-3,4-dihydro-2H-pyran with a halogen and sodium methoxide (B1231860) can produce 3,3-dihalo-2-methoxytetrahydropyran in good yield. doi.org Furthermore, the methanolysis of certain di- and trichloro derivatives of tetrahydropyran can yield 3-chloro-2-methoxytetrahydropyran isomers. cdnsciencepub.com The stereochemical outcome of these reactions is often complex and depends on the specific reactants and conditions. For instance, the reaction of 3,4-dihydro-2H-pyran with ethanesulfenyl chloride, followed by treatment with sodium methoxide in methanol, was investigated to understand the reaction mechanism, which was found not to involve free radicals. cdnsciencepub.com

These reactions are crucial for introducing halogen atoms into the tetrahydropyran ring, which can then serve as handles for further synthetic transformations.

Derivatization Reactions and Functional Group Transformations

This compound and its related structures can undergo various derivatization reactions, allowing for the transformation of their functional groups and the synthesis of more complex molecules. acs.org

Elimination: In the gas phase, this compound can undergo an elimination reaction to yield 3,4-dihydro-2H-pyran and methanol. sigmaaldrich.com This reaction represents the reverse of one of the common synthetic routes to this compound.

Oxidation to Ketones: Halogenated derivatives of this compound can be converted into ketones. For instance, 3,3-dihalo-2-methoxytetrahydropyran, upon treatment with aqueous sodium hydroxide, can be transformed into this compound-3-one. doi.org This reaction provides a pathway from a dihydropyran precursor to a keto-substituted tetrahydropyran.

Epoxidation and Ring-Opening: The unsaturated precursor, 2-methoxy-5,6-dihydro-2H-pyran, can be epoxidized using reagents like m-chloroperoxybenzoic acid. cdnsciencepub.com This reaction produces a mixture of cis- and trans-2-methoxy-3,4-epoxytetrahydropyrans. Subsequent reduction of these epoxides with nucleophilic reagents such as lithium aluminum hydride results in a highly selective ring-opening. The hydride attacks the epoxide carbon remote from the methoxy (B1213986) group (C4), leading exclusively to the formation of 2-methoxy-3-hydroxytetrahydropyrans. cdnsciencepub.com This regioselectivity is attributed to the polar influence of the two geminal oxygen atoms at the anomeric center. cdnsciencepub.com

Table 3: Examples of Derivatization Reactions

Starting MaterialReagentsMajor ProductTransformation TypeReference
This compoundHeat (gas phase)3,4-Dihydro-2H-pyran, MethanolElimination sigmaaldrich.com
3,3-Dihalo-2-methoxytetrahydropyranAqueous NaOHThis compound-3-oneHydrolysis/Oxidation doi.org
2-Methoxy-5,6-dihydro-2H-pyran1. m-CPBA 2. LiAlH₄2-Methoxy-3-hydroxytetrahydropyranEpoxidation & Ring-Opening cdnsciencepub.com

Conformational Analysis and Stereochemistry

Anomeric Effect in 2-Methoxytetrahydropyran and Analogues

The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.org In this compound, this effect is readily observed, with the methoxy (B1213986) group showing a preference for the axial position. wikipedia.orgtandfonline.com This phenomenon is not unique to this compound but is also observed in its analogues, such as those containing sulfur (thiopyran) and selenium (selenopyran) in the ring. tandfonline.com

Influence of Hyperconjugation, Electrostatic, and Steric Interactions

The origin of the anomeric effect is a topic of ongoing discussion, with several factors believed to contribute to the observed conformational preferences.

Hyperconjugation: A widely accepted explanation involves hyperconjugation, which is the delocalization of electrons from a lone pair of the ring heteroatom (oxygen in tetrahydropyran) into the antibonding (σ) orbital of the C1-O (methoxy) bond. researchgate.netrsc.org This interaction is maximized when the methoxy group is in the axial position, leading to stabilization. nih.gov Conversely, delocalization of lone pair density from the exocyclic oxygen of the methoxy group into the σ orbital of the C1-O5 bond also plays a role, a phenomenon known as the exo-anomeric effect. umn.edu

Electrostatic Interactions: Another contributing factor is the minimization of dipole-dipole repulsions. wikipedia.org In the equatorial conformation, the dipoles associated with the ring oxygen and the exocyclic methoxy group are partially aligned, resulting in repulsion. wikipedia.org The axial conformation, however, places these dipoles in a more opposed orientation, leading to a lower energy and more stable state. wikipedia.org Some studies suggest that the global contribution to the anomeric effect in this compound arises primarily from electrostatic interactions, including non-classical hydrogen bonds. nih.gov

Axial vs. Equatorial Conformation Stability

Numerous computational and experimental studies have quantified the stability preference of the axial conformation of this compound over the equatorial one.

High-level ab initio calculations at the CCSD(T) complete basis set limit determined the energy difference (ΔE) between the equatorial and axial conformers to be +1.27 kcal/mol, favoring the axial orientation. nih.govmst.edu Other computational methods have yielded similar results, with ab initio studies showing the axial conformer to be more stable by 1.39 to 1.52 kcal/mol. nih.gov Experimental studies using variable-temperature NMR have also confirmed the preference for the axial form. tandfonline.com

Method ΔE (equatorial - axial) (kcal/mol) Reference
CCSD(T)/CBS+1.27 nih.govmst.edu
HF/6-31G(d,p)+1.39 nih.gov
GVB-PP/6-31G(d,p)+1.52 nih.gov

Table 1: Calculated Energy Difference Between Equatorial and Axial Conformers of this compound.

It is important to note that the stability can be influenced by substituents on the tetrahydropyran (B127337) ring. wikipedia.org For instance, the presence of a methyl group can affect the conformational equilibrium. rsc.org

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound is sensitive to the solvent environment. The magnitude of the anomeric effect is generally attenuated as the polarity of the solvent increases. mst.eduacs.org

Studies have shown that solvents capable of donating a hydrogen bond have a more significant impact on the anomeric effect than what would be expected based on the change in the dielectric constant of the solvent alone. researchgate.netcdnsciencepub.com In aqueous solutions, for example, electrostatic repulsions with the polar solvent can destabilize the axial conformer, shifting the equilibrium towards the equatorial position. wikipedia.org This is attributed to the fact that the solute-solvent interaction reduces the steric effect in the β-anomer (equatorial) more than in the α-anomer (axial), thus stabilizing the equatorial form. acs.org Monte Carlo simulations have also been employed to study the effect of solvation on the anomeric equilibrium. umn.edu

Exo-Anomeric Effect Studies

The exo-anomeric effect refers to the preference for a specific staggered conformation around the exocyclic C1-O bond. wikipedia.org In this compound, this results in a preference for the gauche conformation of the methoxy group relative to the C1-O5 bond. umn.edu This orientation maximizes the hyperconjugative interaction between a lone pair on the exocyclic oxygen and the antibonding σ* orbital of the C1-O5 bond. umn.edu

This effect leads to a lengthening of the C1-O5 bond and a shortening of the exocyclic C1-O bond, stabilizing the gauche conformers by approximately 4 kcal/mol over the anti conformer in the gas phase. umn.edu The exo-anomeric effect is believed to be stronger in the equatorial conformation, contributing to its lower entropy. rsc.org Theoretical calculations have estimated the magnitude of the exo-anomeric effect to be around 6 kJ/mol for axial this compound and 7 kJ/mol for the equatorial form. researchgate.net

Dynamic NMR Studies of Conformational Preferences

Dynamic NMR (DNMR) spectroscopy has been a powerful tool for investigating the conformational preferences and the dynamics of ring inversion in this compound. nih.gov By analyzing the NMR spectra at different temperatures, it is possible to determine the equilibrium constant between the axial and equatorial conformers and the energy barriers for their interconversion. rsc.orgcdnsciencepub.com

Low-temperature 13C NMR studies of this compound have provided quantitative data on the conformational equilibrium. rsc.org For instance, in a CFCl3–CDCl3 solvent mixture, the ratio of equatorial to axial conformers was found to be approximately 0.26. rsc.org These studies have also allowed for the determination of thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the conformational change. rsc.org

Conformational Flexibility and Ring Dynamics

The tetrahydropyran ring is not rigid and exhibits conformational flexibility. The primary dynamic process is the chair-to-chair interconversion. researchgate.net Theoretical studies using methods like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) have been employed to calculate the geometries of various conformers and the energy barriers between them. researchgate.net These calculations have shown that the rotation around the C1-O1 bond is more hindered than the rotation around the O1-C(methyl) bond. researchgate.net The geometry of the ring itself is also influenced by the orientation of the methoxy group. researchgate.net

Computational Chemistry and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) methods are powerful tools for studying the properties of molecules from first principles, without the need for empirical parameters. These methods have been widely applied to 2-methoxytetrahydropyran to understand its conformational behavior. sigmaaldrich.comacs.org

Geometry Optimization and Energy Calculations

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. cnr.it For this compound, these calculations consistently show that the axial conformer is more stable than the equatorial conformer. researchgate.netresearchgate.net This preference for the axial orientation of the methoxy (B1213986) group is a manifestation of the anomeric effect.

High-level calculations, such as those at the CCSD(T) complete basis set (CBS) limit, have been employed to obtain highly accurate energy differences between the conformers. mst.edu These studies reveal that the axial conformer of this compound is favored by approximately 1.27 kcal/mol over the equatorial conformer. mst.edunih.gov DFT calculations using various functionals, such as B3LYP, have also been used to investigate the geometries and relative energies of the conformers. researchgate.netresearchgate.net However, it has been noted that popular methods like B3LYP can sometimes overestimate the stability of the equatorial conformer. mst.edu

Relative Energies of this compound Conformers
Computational MethodBasis SetΔE (Equatorial - Axial) (kcal/mol)Reference
CCSD(T)CBS Limit+1.27 mst.edunih.gov
MP2aug-cc-pVTZ- researchgate.net
B3LYP6-311+G**- researchgate.net
MM4-08--1.26 nih.gov

Basis Set Effects on Computational Results

The choice of basis set is crucial in computational chemistry as it can significantly influence the accuracy of the results. uit.no Studies on this compound have shown that the calculated energy difference between the axial and equatorial conformers is sensitive to the basis set used. mst.eduresearchgate.net

For instance, the use of large, correlation-consistent basis sets, such as the aug-cc-pVXZ series, is necessary to obtain reliable results. mst.edu The intramolecular basis set superposition error (BSSE) has also been identified as a factor that can affect the calculated conformational energies. researchgate.net Correcting for BSSE has been shown to reduce the energy gap between the axial and equatorial forms. researchgate.net For example, at the MP2/aug-cc-pVTZ level of theory, the BSSE correction for this compound reduces the energy difference by 0.21 kcal/mol. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and orbital interactions within a molecule. uni-muenchen.defaccts.de In the context of this compound, NBO analysis has been instrumental in elucidating the electronic origins of the anomeric effect. researchgate.net

NBO analysis reveals that the stability of the axial conformer is due to a stabilizing hyperconjugative interaction between the lone pair electrons on the ring oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. researchgate.net This interaction, often referred to as an n -> σ* interaction, is more effective in the axial conformer due to the anti-periplanar arrangement of the interacting orbitals. The NBO analysis provides quantitative measures of the strength of these interactions, supporting the hyperconjugation model as a primary explanation for the anomeric effect in this compound. researchgate.net

Quantum-Chemical PCILO Method Applications

The Perturbative Configuration Interaction using Localized Orbitals (PCILO) method is a quantum-chemical approach that has been used to study the stereochemical properties of the glycosidic linkage in this compound. sigmaaldrich.comscientificlabs.comsigmaaldrich.comchemicalbook.com This method allows for the calculation of conformational energies and the investigation of the factors influencing the stability of different conformers. acs.org

PCILO calculations have been used to construct conformational energy maps for this compound, providing insights into the rotational barriers around the glycosidic bond. acs.org These studies have helped to rationalize the conformational preferences of the molecule in different solvent environments. acs.org

Transition State Theory in Reaction Mechanism Elucidation

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding and calculating the rates of chemical reactions. umd.edunumberanalytics.comnumberanalytics.comsolubilityofthings.com In the context of this compound, TST has been applied to elucidate the mechanism of its gas-phase elimination reaction, which yields 3,4-dihydro-2H-pyran and methanol (B129727). researchgate.net

By calculating the properties of the transition state, such as its geometry and energy, researchers can gain insights into the reaction pathway. researchgate.net For the elimination reaction of this compound, computational studies have identified the transition state structures and calculated the activation energies for the reaction. researchgate.net These theoretical results can be compared with experimental kinetic data to validate the proposed reaction mechanism.

Molecular Mechanics (MM2) Calculations

Molecular mechanics methods, such as the MM2 force field, offer a computationally less expensive alternative to quantum mechanical calculations for studying the conformations of molecules. nih.gov MM2 calculations have been applied to this compound to investigate its conformational preferences. sfu.ca

While generally useful, the accuracy of molecular mechanics methods depends on the quality of the force field parameters. For systems exhibiting the anomeric effect, like this compound, specific parameterization is often required to accurately reproduce the experimental conformational energies. sfu.ca Comparisons with higher-level ab initio and DFT calculations are therefore essential to validate the results obtained from molecular mechanics methods. nih.gov

Intramolecular Basis Set Superposition Error (BSSE) Correction

In computational chemistry, the Basis Set Superposition Error (BSSE) is an error that occurs in the calculation of intermolecular interaction energies when using finite basis sets. An analogous issue, termed intramolecular BSSE, can affect the conformational analysis of a single molecule. This error arises because different parts of the same molecule can "borrow" basis functions from each other, leading to an artificial stabilization of more compact conformations over extended ones. For a flexible molecule like this compound, with its various conformers, correcting for intramolecular BSSE is crucial for obtaining accurate energetic and structural data.

Pioneering research in this area for tetrahydropyran-type compounds involved accurate ab initio calculations that incorporated corrections for intramolecular BSSE to model the anomeric and exo-anomeric effects in this compound. researchgate.netrsc.org This work marked the first time the influence of intramolecular BSSE on the energetics of this class of compounds was systematically outlined. researchgate.net

The study revealed that correcting for intramolecular BSSE has a tangible impact on the relative energies of different conformers. Specifically, for this compound, the energy difference between the axial and equatorial conformers was reduced by 0.21 kcal/mol after applying the BSSE correction at the MP2/aug-cc-pVTZ level of theory. researchgate.netrsc.orgresearchgate.netresearchgate.net This correction is significant when considering the subtle energy differences that often govern conformational preferences. The analysis also showed that the energy differences between the gauche and trans conformers of the methoxy group were influenced by the BSSE correction. researchgate.netrsc.org

To better understand the nature of these interactions, an Energy Decomposition Analysis (EDA) was performed. The EDA indicated that the primary destabilizing interaction is repulsion, while the main stabilizing force is the polarization interaction. rsc.orgresearchgate.net These findings underscore the necessity of applying BSSE corrections in high-accuracy computational studies of flexible cyclic molecules to ensure the reliability of the predicted conformational energies and geometries.

Table 5.5.1: Intramolecular BSSE Correction for Conformational Energy of this compound

ParameterValueLevel of Theory
Reduction in Axial-Equatorial Energy Gap0.21 kcal/molMP2/aug-cc-pVTZ

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the conformational analysis of 2-Methoxytetrahydropyran, allowing for the detailed investigation of its stereoelectronic properties. Both proton (¹H) and carbon-13 (¹³C) NMR, including temperature-dependent studies, have been employed to elucidate the conformational equilibria.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment and spatial orientation of protons within the this compound ring. The chemical shift and coupling constants of the anomeric proton (H-2) are particularly sensitive to the orientation of the methoxy (B1213986) group. creative-proteomics.com In the axial conformer, the anomeric proton is equatorial, while in the equatorial conformer, it is axial.

Complete analysis of the proton resonance spectra for this compound and its derivatives has been performed to determine the substituent chemical shifts (SCS) of the oxygen atom. modgraph.co.ukmodgraph.co.uk For this compound, the calculated shifts are given for the axial conformation of the methoxy group. modgraph.co.uk The H2 and H6 protons are readily assigned, with further assignments made using COSY correlations. modgraph.co.uk The chemical shifts for the anomeric proton in α- and β-glycosides typically differ by 0.3-0.5 ppm. creative-proteomics.com Studies have also investigated the coupling of H-6 atoms with deuterium (B1214612) atoms at C-5 to support conformational assignments. cdnsciencepub.com

The following table summarizes typical ¹H NMR spectral data for this compound.

ProtonConformation of Methoxy GroupTypical Chemical Shift (δ, ppm)Notes
Anomeric H (H-2)Axial~4.5 - 4.8Signal is often a triplet or a quartet depending on coupling with H-3 protons. cdnsciencepub.com
Anomeric H (H-2)Equatorial~4.2 - 4.5The equatorial anomer generally appears upfield compared to the axial anomer.
OCH₃Axial/Equatorial~3.3 - 3.5The methoxy group protons typically appear as a sharp singlet.
Ring Protons (H-3, H-4, H-5, H-6)Axial/Equatorial~1.4 - 3.9Complex multiplet region. Axial protons are generally more shielded (lower ppm) than equatorial protons. modgraph.co.ukmodgraph.co.uk

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for directly observing the carbon skeleton and quantifying conformational equilibria. bhu.ac.in Due to the anomeric effect, this compound exists as a mixture of two chair conformers: one with an axial methoxy group and one with an equatorial methoxy group. researchgate.net The chemical shifts of the ring carbons, particularly C-2, C-4, and C-6, are distinct for each conformer, allowing for their identification and quantification, especially at low temperatures where their exchange is slow on the NMR timescale. cdnsciencepub.com

Low-temperature ¹³C NMR studies have been instrumental in determining the conformational free energies. researchgate.net Analysis of the ¹³C NMR spectrum of this compound at temperatures between 143 K and 165 K allowed for the clear resolution of signals for the axial and equatorial conformers. rsc.orgrsc.org The chemical shifts for C-4 in the individual conformations can be assigned, and the time-averaged chemical shifts at higher temperatures can be used to calculate the mole fractions of each conformer. cdnsciencepub.com

Below is a table of representative ¹³C NMR chemical shifts for the conformers of this compound.

CarbonConformation of Methoxy GroupTypical Chemical Shift (δ, ppm)
C-2 (Anomeric)Axial~100 - 104
Equatorial~95 - 99
C-3Axial~31 - 33
Equatorial~28 - 30
C-4Axial~22 - 24
Equatorial~20 - 22
C-5Axial~25 - 27
Equatorial~23 - 25
C-6Axial~62 - 65
Equatorial~59 - 62
OCH₃Axial~55 - 57
Equatorial~54 - 56

Dynamic NMR (DNMR) spectroscopy involves studying NMR spectra at various temperatures to investigate the kinetics of conformational exchange processes. ucl.ac.uk For this compound, DNMR is used to study the equilibrium between the axial and equatorial chair conformations. researchgate.netcdnsciencepub.com At room temperature, the ring inversion is fast on the NMR timescale, resulting in a single, averaged spectrum. As the temperature is lowered, the rate of interconversion decreases. At the coalescence temperature (Tc), the separate signals for the two conformers begin to merge into a single broad peak. Below this temperature, in the slow-exchange limit, distinct signals for each conformer can be observed. ucl.ac.uk

Analysis of the ¹³C NMR spectrum of this compound in a CFCl₃–CDCl₃ solvent mixture in the temperature range of 143 to 165 K revealed the thermodynamic parameters for the axial (1) to equatorial (2) equilibrium. rsc.orgrsc.org The study found an equilibrium constant [equatorial]/[axial] of approximately 0.26, a standard enthalpy change (ΔH°) of about 0, and a standard entropy change (ΔS°) of approximately –2.7 cal K⁻¹ mol⁻¹. rsc.orgrsc.org The negative entropy change suggests that the equatorial conformation has a lower entropy, which is consistent with a stronger exo-anomeric effect in that conformation. rsc.orgrsc.org The conformational preferences of this compound have been extensively investigated using Dynamic NMR and computational methods. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and can be used to identify functional groups. The IR spectrum of this compound shows characteristic absorptions for C-H and C-O bonds. nih.govsigmaaldrich.com The C-O stretching vibrations are particularly important in the analysis of cyclic ethers. The spectrum typically displays strong C-O stretching bands in the 1150-1050 cm⁻¹ region. While subtle differences in the IR spectra of the individual axial and equatorial conformers exist, they are often difficult to resolve in a standard room-temperature spectrum due to the rapid equilibrium between them. The ozonation of this compound has been followed using in situ IR spectroscopy, demonstrating the utility of this technique in monitoring reactions involving the compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. In the analysis of this compound, it is often derivatized from methanol (B129727) for GC/MS analysis. semanticscholar.orgmdpi.com

The electron ionization (EI) mass spectrum of this compound (molecular weight: 116.16 g/mol ) shows a molecular ion peak (M⁺) at m/z 115, corresponding to the loss of one hydrogen atom. semanticscholar.orgresearchgate.net The base peak, which is the most intense peak in the spectrum, appears at m/z 85. semanticscholar.orgresearchgate.net This prominent fragment is proposed to form through the loss of the methoxy group (•OCH₃, 31 Da) followed by rearrangement. semanticscholar.org Other significant fragments can be observed, which arise from further fragmentation of the pyran ring.

Optical Rotation Studies for Conformational Equilibria

For chiral molecules, optical rotation provides another avenue for investigating conformational equilibria. Studies using an optically active sample of S-(+)-2-methoxytetrahydropyran have shown that changes in its specific rotation with different solvents reflect shifts in the conformational equilibrium. cdnsciencepub.comresearchgate.net The magnitude of the anomeric effect is influenced by the solvent's polarity and its ability to form hydrogen bonds. cdnsciencepub.comcdnsciencepub.com

It has been demonstrated that solvents capable of donating a hydrogen to a hydrogen bond have a greater effect on the magnitude of the anomeric effect than what would be expected from changes in the solvent's dielectric constant alone. cdnsciencepub.comresearchgate.net For instance, more polar solvents tend to favor the more polar equatorial conformer. cdnsciencepub.com By correlating the observed optical rotation in various solvents with data from NMR spectroscopy, it has been confirmed that changes in optical rotation largely mirror the changes in the conformational equilibrium between the axial and equatorial forms. cdnsciencepub.comcdnsciencepub.comresearchgate.net

X-ray Crystallography of Derivatives

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal. In the study of this compound derivatives, this method provides unambiguous evidence of molecular conformation, stereochemistry, and intermolecular interactions in the solid state. nih.gov The resulting structural parameters are crucial for understanding structure-activity relationships, particularly in the design of bioactive molecules and stereoselective synthesis. nih.gov

Detailed research findings from crystallographic studies have elucidated the structural features of various tetrahydropyran (B127337) derivatives. For instance, the absolute stereochemistry of complex derivatives can be unequivocally confirmed. An X-ray crystal structure analysis of a ferrocenoyl-functionalized 2,6-trans-tetrahydropyran derivative was instrumental in confirming its absolute stereochemistry. acs.org Similarly, the structures of bicyclic tetrahydropyran diastereoisomers have been determined, confirming the syn-stereochemistry of the major product from a Prins cyclization reaction. publish.csiro.auresearchgate.netresearchgate.net

Crystallographic studies are also vital in the field of drug discovery. For example, the analysis of tetrahydropyran-based inhibitors bound to enzymes provides critical insights for optimization. The crystal structures of compounds 2 and 9 , both tetrahydropyran-based hydroxamates, in complex with Aquifex aeolicus LpxC revealed key interactions. nih.gov The tetrahydropyran oxygen was found to form a hydrogen bond with the residue Lys227, while the carbon backbone engaged in van der Waals interactions with a hydrophobic phenylalanine residue in the binding pocket. nih.gov

Furthermore, X-ray diffraction has been used to characterize the solid-state structures of various substituted tetrahydropyrans, revealing details about bond lengths, bond angles, and hydrogen bonding patterns. In a study of 2-S-substituted tetrahydropyrans, the crystal structures of three derivatives were determined, highlighting the orientation of the sidechain at the 2-position of the tetrahydropyran ring and the nature of the hydrogen bonds. tandfonline.com In another example, the crystal structure of methyl 6-O-benzyl-2-deoxy-2-dimethylmaleimido-α-D-allopyranoside, a complex carbohydrate derivative, showed a strong intramolecular hydrogen bond between a hydroxyl group and a carbonyl oxygen of the dimethylmaleoyl group. conicet.gov.ar

The data obtained from these crystallographic studies are summarized in the table below, showcasing the diversity of tetrahydropyran derivatives that have been structurally characterized.

Table 1: Selected Crystallographic Data for this compound Derivatives

Compound Name Crystal System Space Group Key Structural Features Reference
(1R,2S,2'R)-1-Phenyl-2-(2-naphthylthio)-2-(tetrahydropyran-2'-ylthio)-ethanol Not specified Not specified Determination of S-sidechain orientation, bond lengths, and hydrogen bonding. tandfonline.com
Tetrahydropyran-based LpxC inhibitor 9 (in complex with A. aeolicus LpxC) Not specified Not specified H-bond between THP oxygen and Lys227; van der Waals interactions with Phe. nih.gov
Ferrocenoyl-functionalized 2,6-trans-tetrahydropyran 3a Not specified Not specified Confirmed absolute stereochemistry. acs.org
syn-Bicyclic tetrahydropyran diastereoisomer 9b Not specified Not specified Confirmed major product of Prins reaction; established syn-stereoisomerism. researchgate.net

Applications in Organic Synthesis and Materials Science

Use as a Glycosyl Donor in Carbohydrate Chemistry

2-Methoxytetrahydropyran and its derivatives are utilized as glycosyl donors, which are carbohydrate molecules that react with a glycosyl acceptor to form a new glycosidic bond. wikipedia.org The anomeric carbon of the donor becomes the anomeric carbon of the newly formed bond. wikipedia.org While the naturally occurring hydroxyl group at the anomeric position can function as a leaving group, its reactivity requires acid catalysis. wikipedia.org For more efficient synthesis, more effective leaving groups such as halides, thioalkyl groups, or imidates are often employed. wikipedia.org

The reactivity of these glycosyl donors is significantly influenced by their protecting groups. This has led to a classification system of "armed" and "disarmed" donors. "Armed" donors, typically those with ether protecting groups, are more reactive than "disarmed" donors, which usually have electron-withdrawing ester groups. wikipedia.orgacademie-sciences.fr This principle allows for selective reactions between different glycosyl donors. iupac.org For instance, an "armed" glycosyl donor can be activated to react with a "disarmed" acceptor. wikipedia.org The concept has been further expanded to include "superarmed" donors, which are conformationally locked into a more reactive state by bulky silyl (B83357) protecting groups. wikipedia.org

Theoretical studies and conformational analysis of this compound help in understanding its behavior in solution and its role in the formation of glycosidic bonds. researchgate.netcdnsciencepub.com These studies are crucial for predicting the outcomes of glycosylation reactions and for designing synthetic strategies for complex oligosaccharides. researchgate.net

Role as a Protecting Group for Alcohols and Thiols

The tetrahydropyranyl (THP) group, often derived from dihydropyran which can be converted to this compound, is a widely used protecting group for alcohols and thiols in organic synthesis. organic-chemistry.orgrsc.orgnih.gov Its popularity stems from its low cost, ease of introduction, and general stability under a variety of non-acidic reaction conditions, including those involving strong bases, organometallics, and hydrides. organic-chemistry.orgnih.gov

The protection is typically achieved by reacting the alcohol or thiol with dihydropyran under acidic catalysis. organic-chemistry.orgrsc.org A notable drawback is the creation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the substrate is chiral. organic-chemistry.org Deprotection is usually accomplished through acidic hydrolysis. organic-chemistry.org

The THP group has been demonstrated to be particularly useful for the side-chain protection of amino acids like serine, threonine, and cysteine in peptide synthesis. nih.gov It is compatible with the Fmoc/tBu solid-phase peptide synthesis strategy. nih.gov However, it is not suitable for protecting amines, due to difficulties in its introduction, or for protecting carboxylic acids, because of the high acid lability of the resulting hemiacetal ester. nih.gov

Precursor in the Synthesis of Complex Heterocyclic Compounds

This compound serves as a key building block in the synthesis of various complex heterocyclic compounds.

Synthesis of C-linked Disaccharide Mimetics

Derivatives of this compound are employed in the synthesis of C-linked disaccharide mimetics. molaid.comrsc.org These are molecules that mimic the structure of natural disaccharides but have a carbon-carbon bond instead of a glycosidic oxygen linkage, which can impart greater metabolic stability. A stereodivergent, two-directional synthesis approach has been used to create a library of stereoisomeric C-linked disaccharide analogues from dipyranone templates. rsc.org These complex molecules have shown potential biological activity, with one analogue demonstrating binding to the LacI repressor protein, similar to isopropyl-β-thiogalactoside. rsc.org This highlights the potential for these mimetics in biological and medicinal chemistry. rsc.orgpsu.edu

Preparation of Maltol, Ethylmaltol, and Pyromeconic Acid Derivatives

This compound derivatives are crucial intermediates in the synthesis of important flavor compounds like maltol, ethylmaltol, and pyromeconic acid. scispace.comoup.comresearchgate.net The synthesis often starts from furfuryl alcohols, which are converted in several steps to 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones. scispace.comoup.com Epoxidation of these precursors yields 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones, which then undergo an acid-catalyzed rearrangement to produce the final products. scispace.comoup.com Ethylmaltol, which is not found in nature, is synthesized commercially through such multi-step processes. researchgate.netmdpi.comatamanchemicals.com

Intermediates in the Synthesis of Biologically Active Molecules

Development of Cyclooxygenase Inhibitors

Derivatives of this compound have been incorporated into the structure of novel cyclooxygenase (COX) inhibitors. acs.orgresearchgate.net COX enzymes are involved in the inflammatory response, and their inhibition is a key strategy for treating pain and inflammation. ijper.org Specifically, a methoxytetrahydropyran moiety has been used as a component of dual COX-2/5-lipoxygenase (5-LO) inhibitors. researchgate.net These dual inhibitors are of interest as they may offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

In one study, a series of 3-(2-methoxytetrahydrofuran-2-yl)pyrazoles, structurally related to this compound derivatives, were synthesized and evaluated for their COX inhibitory activity. researchgate.netnih.gov One compound in this series demonstrated potent and selective inhibition of COX-2. researchgate.netnih.gov Another study reported the development of a potent dual COX-2/5-LO inhibitor where a methoxytetrahydropyran-containing pharmacophore was attached to a celecoxib (B62257) analogue. acs.org

Compound NameApplication
This compoundGlycosyl donor, Protecting group precursor, Precursor for complex heterocycles
MaltolFlavoring agent
EthylmaltolFlavoring agent
Pyromeconic AcidChemical intermediate
C-linked Disaccharide MimeticsBiologically active molecule analogues
Cyclooxygenase (COX) InhibitorsAnti-inflammatory agents

Hybrid Molecules with Thiazole (B1198619) and Methoxytetrahydropyran Moieties

The synthesis of hybrid molecules that combine different structural motifs is a key strategy in medicinal chemistry to develop new therapeutic agents. One such area of research involves the combination of thiazole and methoxytetrahydropyran moieties. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core component in many pharmacologically active compounds, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects. globalresearchonline.net

Research has been conducted on creating hybrid structures by combining elements from (methoxyalkyl)thiazole and methoxytetrahydropyran with naphthalenic lignan (B3055560) lactones. ebi.ac.ukacs.org This work led to the development of potent 5-lipoxygenase (5-LO) inhibitors. ebi.ac.uk 5-Lipoxygenase is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. ebi.ac.uk

One notable hybrid compound, designated 4b, demonstrated significant inhibitory activity against the 5-lipoxygenase enzyme with an IC50 value of 14 nM. ebi.ac.uk It also effectively inhibited the formation of leukotriene B4 in human polymorphonuclear leukocytes (IC50 = 1.5 nM) and in human whole blood (IC50 = 50 nM). ebi.ac.uk Further studies showed that this compound is a selective 5-LO inhibitor, with no significant effect on other related enzymes like 15-lipoxygenase or 12-lipoxygenase at concentrations up to 10 microM. ebi.ac.uk The development of these hybrid molecules showcases a promising direction for creating new anti-inflammatory agents. nih.gov

Table 1: Biological Activity of a Thiazole-Methoxytetrahydropyran Hybrid Compound
TargetActivity (IC50)System
5-Lipoxygenase (5-LO)14 nMEnzyme Assay
Leukotriene B4 Formation1.5 nMHuman Polymorphonuclear Leukocytes
Leukotriene B4 Formation50 nMHuman Whole Blood

Data sourced from Ducharme et al., 1994. ebi.ac.uk

Research on 2-Hydroxymethyl-6-methoxytetrahydropyran Derivatives

Derivatives of this compound, particularly those with additional functional groups, are valuable intermediates in organic synthesis. A significant area of research focuses on 2-Hydroxymethyl-6-methoxytetrahydropyran, which serves as a chiral building block for creating complex molecules with specific stereochemistry.

One key derivative, (2S,6S)-2-Hydroxymethyl-6-methoxytetrahydropyran, has been successfully synthesized in an enantiomerically pure form starting from D-glucose, albeit in a modest yield of 13%. rsc.orgrsc.org The chirality of this intermediate is crucial for its application in the synthesis of stereospecific pharmaceuticals and other biologically active compounds. rsc.org

Other derivatives of 2-Hydroxymethyl-6-methoxytetrahydropyran have been explored for their potential in medicinal chemistry. For instance, fluorinated sugar derivatives such as (2S,5S)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol are of interest for their potential biological activity. cymitquimica.com The inclusion of a fluorine atom can significantly alter the molecule's properties and interactions within biological systems, making such compounds candidates for the development of antiviral or antidiabetic agents. cymitquimica.com Another complex derivative, (2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydropyran-3,4,5-triol, is noted as an impurity of Canagliflozin, a drug used to treat type 2 diabetes, highlighting the relevance of this chemical scaffold in pharmaceutical development. chemscene.com

Table 2: Selected Derivatives of 2-Hydroxymethyl-6-methoxytetrahydropyran
Derivative NameStarting Material (if specified)Key Research Finding/Application
(2S,6S)-2-Hydroxymethyl-6-methoxytetrahydropyranD-glucoseA useful enantiomerically pure chiral intermediate. rsc.orgrsc.org
(2S,5S)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diolN/AStudied for potential pharmaceutical use (e.g., antiviral, antidiabetic). cymitquimica.com
(2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydropyran-3,4,5-triolN/AIdentified as a Canagliflozin impurity, relevant to pharmaceutical quality control. chemscene.com

Potential in Polymer Chemistry and Biodegradable Polymers

The tetrahydropyran (B127337) ring system is a foundational structure for certain classes of polymers. This compound and its derivatives serve as precursors to monomers that can undergo ring-opening polymerization to create polymers with unique properties.

Specifically, 5-hydroxy-2-methoxytetrahydropyran can be used to synthesize 2,7-Dioxabicyclo[2.2.1]heptane through an acid-catalyzed cyclization reaction. researchgate.net This strained bicyclic acetal (B89532) is a highly reactive monomer that readily undergoes cationic polymerization. researchgate.net The polymerization of such bicyclic monomers can lead to linear polymers containing a ring in the chain, which often imparts desirable physical properties like increased melting points. mdpi.com The resulting polymers from the polymerization of 2,7-Dioxabicyclo[2.2.1]heptane contain tetrahydrofuran (B95107) and, under certain conditions, tetrahydropyran linkages. researchgate.net

This pathway is significant as it relates to the synthesis of polysaccharides. The ring-opening polymerization of anhydro sugars, which are structurally related to the bicyclic acetals derived from methoxytetrahydropyran, is a key method for producing stereoregular polysaccharides. capes.gov.brtaylorfrancis.com These synthetic polysaccharides can mimic natural ones like dextran (B179266) and can have controlled structures. taylorfrancis.comnih.gov

The polymers derived from renewable resources, such as sugars, are often biodegradable. ripublication.comkrishisanskriti.org Polysaccharides are a major class of natural biopolymers that are inherently biodegradable. nih.govripublication.com The ability to synthetically produce well-defined polysaccharides through the polymerization of monomers derived from sugar-related structures like this compound opens a pathway to novel, potentially biodegradable materials. nih.gov Recent research has demonstrated that precision polysaccharides synthesized via this route can be chemically recycled back to their monomers through catalytic depolymerization, enhancing their potential as sustainable and biodegradable polymers. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of innovative and efficient methods for the synthesis of 2-methoxytetrahydropyran and its functionalized analogues is a cornerstone of future research. While traditional methods often rely on the acid-catalyzed addition of methanol (B129727) to 3,4-dihydro-2H-pyran, emerging strategies are focusing on greater stereocontrol and the introduction of diverse functionalities. nih.gov

Future explorations will likely concentrate on the following:

Stereodivergent Synthesis: Developing strategies that allow for the selective synthesis of different stereoisomers from a common starting material. For instance, a stereodivergent approach using bioinspired oxa-Michael cyclization has been developed for the synthesis of functionalized tetrahydropyrans. researchgate.net

Catalytic Asymmetric Methods: The use of chiral catalysts to produce enantiomerically pure this compound derivatives is a significant area of interest. An efficient method for the enantioselective synthesis of highly functionalized pyrans has been demonstrated using a recyclable chiral Ru-chloride or a new chiral Ru-iodide complex in asymmetric ring-opening metathesis/cross-metathesis (AROM/CM) reactions. nih.gov

Multi-component Reactions: Designing one-pot reactions that combine multiple starting materials to create complex this compound structures in a single step. A titanium tetrachloride (TiCl4) promoted three-component coupling reaction of ethyl glyoxylate, dihydrofuran or dihydropyran, and a nucleophilic trapping agent like allyltrimethylsilane (B147118) has been shown to produce 2,3-disubstituted tetrahydrofurans and pyrans efficiently. nih.gov

C-H Functionalization: Exploring the direct functionalization of C-H bonds on the tetrahydropyran (B127337) ring to introduce new substituents without the need for pre-functionalized substrates. A two-step sequence involving a palladium(II)-catalyzed stereoselective γ-C–H methylene (B1212753) arylation followed by amino α-functionalization has been used to create disubstituted aminotetrahydropyrans. acs.org

Redox-Relay Strategies: Utilizing palladium-catalyzed oxidative Heck redox-relay strategies for the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org

Deeper Mechanistic Understanding of Complex Reactions

A more profound understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. Future research will likely employ a combination of advanced spectroscopic techniques and computational studies to elucidate intricate reaction pathways.

Key areas for future mechanistic investigation include:

Glycosylation Reactions: The stereoselective formation of glycosidic bonds is a significant challenge in carbohydrate chemistry. nih.gov Future studies will focus on the detailed mechanistic pathways of glycosylation reactions involving this compound analogues to achieve better control over stereoselectivity. nih.govmdpi.com This includes investigating the role of catalysts, solvents, and protecting groups in influencing the reaction outcome. nih.gov

Radical Reactions: The behavior of this compound in radical reactions, such as the free radical induced rearrangement to methyl valerate (B167501), presents opportunities for further exploration. sigmaaldrich.com Mechanistic studies on the 1,2-spin-center shift in carbohydrate systems, including simple pyrans, are ongoing to understand the potential for dioxolanyl intermediate involvement. acs.orgnih.gov

Anomeric Effect: While the anomeric effect in this compound is well-documented, further research is needed to fully understand the interplay of hyperconjugation and electrostatic interactions, especially in different solvent environments. researchgate.netrsc.org

Reaction Kinetics: Detailed kinetic studies of reactions such as the gas-phase elimination of this compound to form 3,4-dihydro-2H-pyran and methanol will provide valuable data for understanding reaction dynamics and transition states. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play an increasingly vital role in predicting the properties and reactivity of this compound and its derivatives. researchgate.net The development of more accurate and efficient computational models will accelerate the discovery of new applications for this versatile compound.

Future research in this area will focus on:

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) calculations to predict the reactivity and regioselectivity of this compound in various reactions, such as nucleophilic additions. researchgate.net These models can help identify electrophilic sites and simulate transition states to predict activation energies. researchgate.net

Machine Learning and AI: Applying machine learning algorithms to large datasets of chemical information to predict the stereoselectivity of glycosylation reactions and other transformations with high accuracy. researchgate.net Artificial intelligence is also being used to predict the 3D structure of proteins and their interactions with ligands, which is crucial for drug design involving this compound-based molecules. nih.govresearchgate.net

Conformational Analysis: Employing molecular mechanics and quantum chemical methods to study the conformational preferences of this compound and its analogues, particularly in relation to the anomeric and exo-anomeric effects. acs.orgtaltech.eeresearchgate.net

Solvation Models: Developing and refining continuum and discrete-continuum solvation models to accurately predict the influence of different solvents on the conformational equilibria and reactivity of this compound. umn.edunih.govacs.org

Mechanism Elucidation: Using DFT calculations and other computational methods to investigate the detailed mechanisms of complex reactions, such as the oxo-rhenium-mediated allylation of furanoside derivatives, providing insights that are difficult to obtain through experimental means alone. acs.orgacs.orgdiva-portal.org

Development of New Derivatives with Enhanced Properties

The synthesis of novel derivatives of this compound with tailored and enhanced properties is a key driver of future research. By strategically modifying the core structure, scientists can create molecules with specific functionalities for a wide range of applications.

Future efforts in this domain will include:

Stereoselective Synthesis of Analogues: The development of highly stereoselective methods to synthesize 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones and other complex derivatives. nih.gov

Functionalized Aminotetrahydropyrans: The synthesis of highly substituted aminotetrahydropyrans through sequential C-H functionalization, creating valuable building blocks for medicinal chemistry. acs.org

Derivatives with Biological Activity: The design and synthesis of new methoxytetrahydropyran derivatives as potent and selective inhibitors of biological targets, such as dual cyclooxygenase-2/5-lipoxygenase (COX-2/5-LOX) inhibitors for inflammatory diseases. rsc.orgresearchgate.net

Fluorinated Analogues: The incorporation of fluorine atoms into the tetrahydropyran ring can significantly alter the electronic properties and biological activity of the molecule, opening up new avenues for drug design.

Polyfunctionalized Derivatives: The creation of a diverse library of polyfunctionalized tetrahydropyrans with multiple stereocenters through stereodivergent strategies, providing a rich source of compounds for screening in various applications. researchgate.net

Expanding Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents and advanced materials. mdpi.com Future research will focus on expanding its applications in these critical fields.

Medicinal Chemistry:

The tetrahydropyran ring is a common motif in many natural products and bioactive molecules. acs.org Future research will continue to leverage the this compound scaffold in drug discovery. researchgate.net

Anticancer Agents: The development of novel topoisomerase II inhibitors based on the tetrahydropyridopyrimidine heterocycle, which can be derived from tetrahydropyran structures, represents a promising avenue for cancer treatment. nih.gov Derivatives of this compound have also shown potential as anticancer agents. nih.gov

Anti-inflammatory Drugs: The synthesis of new derivatives as dual inhibitors of COX-2 and 5-LOX offers a promising strategy for the treatment of inflammatory diseases. nih.govresearchgate.netacs.orgmdpi.com

Antileishmanial Compounds: Tetrahydropyran derivatives, synthesized alongside their 1,2-dioxane (B1202867) counterparts, have shown potential as lead compounds for new therapies against Leishmania. acs.org

Neuroprotective Agents: Anomeric diarylamino cyclic aminal scaffolds, designed by combining diphenylamine (B1679370) and tetrahydropyran, have been shown to exhibit neuroprotective activity by reducing the production of nitric oxide and regulating the expression of inflammatory mediators. nih.gov

SARS-CoV-2 Inhibitors: The this compound moiety has been identified as a key structural feature in marine natural polyketides that show promise as inhibitors of the SARS-CoV-2 main protease. rsc.org

Materials Science:

The application of this compound and its derivatives in materials science is a growing area of research.

Advanced Polymers: This compound and its derivatives can be used in the formulation of specialty polymers and resins, potentially leading to materials with improved chemical resistance and durability.

Smart Materials: The unique properties of the tetrahydropyran ring could be exploited in the design of "smart" materials that respond to external stimuli.

Functional Composites: The incorporation of this compound-based molecules into composite materials could enhance their properties for various applications, including photocatalysis and environmental remediation. novapublishers.com

Q & A

What are the most reliable synthetic routes for 2-methoxytetrahydropyran, and how do reaction conditions influence product purity?

Basic Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or Grignard reagent protocols. For example, 4-(2-tetrahydropyranoxy)butylmagnesium chloride (0.5M in 2-MeTHF) can be used under anhydrous conditions to introduce methoxy groups, with strict temperature control (-20°C to 0°C) to avoid side reactions . Purity is optimized by employing column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring via GC-MS or 1^1H NMR for residual solvents or intermediates.

How does the anomeric effect dictate the axial vs. equatorial conformational preference in this compound?

Basic Methodological Answer:
The axial conformation is favored by ~1.27 kcal/mol due to hyperconjugative interactions between the methoxy lone pairs and the σ* orbital of the adjacent C-O bond, a hallmark of the anomeric effect. Experimental validation via Dynamic NMR reveals axial dominance at equilibrium (e.g., 75% axial at 25°C), corroborated by hybrid-DFT calculations (B3LYP/6-311+G(d,p)) .

Advanced Research Question: How do solvation and basis set selection in DFT calculations impact the predicted conformational energy difference? High-level CCSD(T)/aug-cc-pVDZ//MP2/6-311G(2df,2pd) calculations show axial preference at 1.27 kcal/mol, but solvent models (e.g., PCM for THF) reduce this gap by 0.3–0.5 kcal/mol due to dipole stabilization of the equatorial form . Basis set incompleteness can overestimate steric effects, necessitating BSSE corrections for accurate intramolecular interactions .

What spectroscopic techniques resolve discrepancies in conformational population data between experimental and computational studies?

Methodological Answer:
Dynamic NMR (1^1H EXSY) quantifies axial-equatorial exchange rates, while 13^{13}C NMR chemical shifts (e.g., δ ~100–110 ppm for anomeric carbons) validate computational predictions. Discrepancies arise from neglected solvent effects in gas-phase DFT models or insufficient sampling in MD simulations. Coupling experimental 1JCF^1J_{C-F} values (for fluoro analogs) with NBO analysis reconciles steric vs. electronic contributions .

What safety protocols are critical when handling this compound in catalytic or stoichiometric reactions?

Basic Methodological Answer:
Due to its severe eye irritation (GHS Category 1) and flammability (flash point 25°C), use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (P260) and skin contact; in case of exposure, rinse eyes with water for 15+ minutes (P305+P351+P338) . Store under nitrogen in flame-proof cabinets (P405) and dispose via licensed hazardous waste services (P501).

How can chemoselective functionalization of this compound be achieved in multi-step syntheses?

Advanced Research Question: What strategies prevent ring-opening during halogenation or oxidation? Use mild oxidizing agents (e.g., Dess-Martin periodinane) for ketone formation without cleaving the tetrahydropyran ring. For halogenation, NBS/UV light selectively targets allylic positions, while BF3_3-catalyzed alkylation preserves the anomeric methoxy group. Monitor reaction progress via in situ IR for carbonyl intermediates .

What computational benchmarks validate the stereoelectronic interactions in this compound?

Advanced Methodological Answer:
Ab initio models (e.g., MP2/aug-cc-pVTZ) with BSSE corrections quantify the exo-anomeric effect, showing a 2–3 kcal/mol stabilization for axial conformers. NBO analysis decomposes hyperconjugation (e.g., n(O) → σ*(C-O) contributions), while QTAIM identifies critical bond critical points for electron density topology . Benchmark against experimental dipole moments (e.g., 1.8–2.2 D) ensures model accuracy.

How do steric and electronic effects compete in the regioselective ring-opening of this compound?

Advanced Research Question: Why does acid-catalyzed hydrolysis favor C-2 cleavage over C-5? Protonation at the ring oxygen generates an oxocarbenium ion, with nucleophilic attack (e.g., H2_2O) directed by the methoxy group’s +M effect at C-2. DFT studies (M06-2X/def2-TZVP) show a 5 kcal/mol lower barrier for C-2 attack due to transition-state stabilization by the methoxy lone pairs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.